N5-propylquinoline-5,8-diamine
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Overview
Description
N5-propylquinoline-5,8-diamine is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-propylquinoline-5,8-diamine typically involves the reaction of quinoline derivatives with propylamine under specific conditions. One common method includes the use of stannous chloride dihydrate (SnCl2·2H2O) or indium powder in combination with hydrochloric acid (HCl) in a solvent like 2-propanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
N5-propylquinoline-5,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include stannous chloride (SnCl2) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Stannous chloride (SnCl2), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce various amine-substituted quinoline compounds .
Scientific Research Applications
N5-propylquinoline-5,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5-propylquinoline-5,8-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-diamine: A closely related compound with similar chemical properties.
N5-propargylquinoline-5,8-diamine: Another derivative with a propargyl group instead of a propyl group.
Quinoxalines: Compounds with a similar quinoline backbone but different substituents.
Uniqueness
N5-propylquinoline-5,8-diamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-N-propylquinoline-5,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-7-14-11-6-5-10(13)12-9(11)4-3-8-15-12/h3-6,8,14H,2,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOJJJLLEMBAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=NC2=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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